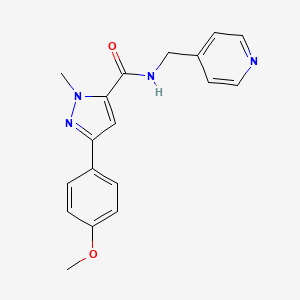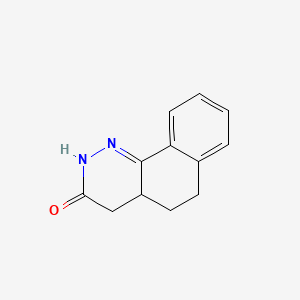
(+-)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its fused benzene and pyridazine rings, which contribute to its unique chemical properties. It has garnered interest in various fields due to its potential pharmacological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate can yield the desired cinnoline derivative after reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
(±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the cinnoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce alkyl or aryl groups into the cinnoline ring.
Scientific Research Applications
Chemistry
In chemistry, (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in pharmacological studies due to its potential biological activities It has been investigated for its effects on various biological targets, including enzymes and receptors
Industry
In the industrial sector, (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4a,5,6-Tetrahydrobenzo(h)quinoline-3(2H)-one
- 4,4a,5,6-Tetrahydrobenzo(h)pyridazine-3(2H)-one
- 4,4a,5,6-Tetrahydrobenzo(h)isoquinoline-3(2H)-one
Uniqueness
Compared to similar compounds, (±)-4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one stands out due to its specific ring structure and the presence of the cinnoline moiety. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further highlight its uniqueness.
Properties
CAS No. |
121866-05-5 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one |
InChI |
InChI=1S/C12H12N2O/c15-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-13-11/h1-4,9H,5-7H2,(H,13,15) |
InChI Key |
OIKWDQCQKHLXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NNC(=O)CC31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019598.png)
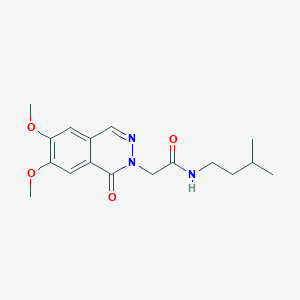
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B11019617.png)
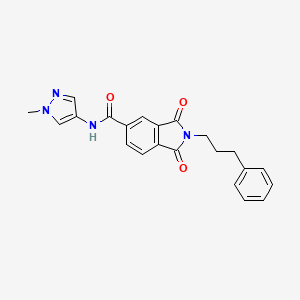
![N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11019624.png)
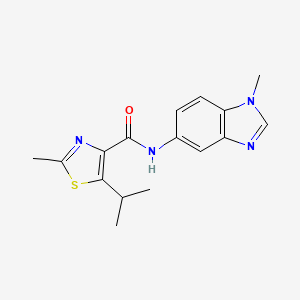
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine](/img/structure/B11019637.png)
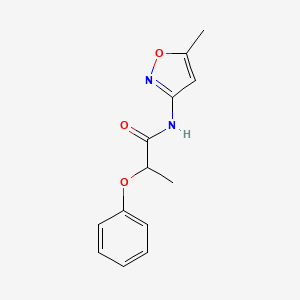
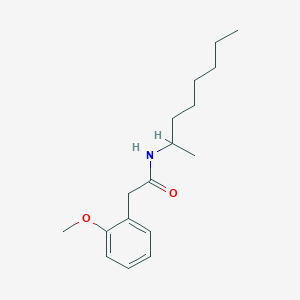
![N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11019662.png)
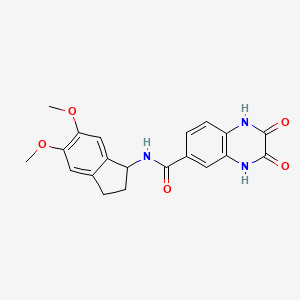
![N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B11019672.png)

